1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride
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Overview
Description
1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride is a chemical compound known for its applications in organic synthesis and pharmaceutical research. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, which is a common scaffold in medicinal chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, including selective inhibitors for specific enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 1-benzyl-4-methylpiperidin-3-one.
Reductive Amination: The ketone group in 1-benzyl-4-methylpiperidin-3-one is subjected to reductive amination using methylamine and a reducing agent such as sodium triacetoxyborohydride. This step introduces the amine group at the 3-position.
Purification: The resulting amine is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using similar reaction conditions but with optimizations for yield and purity. The process involves:
Large-scale Reductive Amination: Using industrial-grade reagents and solvents.
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Crystallization: For the purification of the final product, ensuring high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: N-oxides.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted piperidines depending on the substituent introduced.
Scientific Research Applications
1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: In the production of fine chemicals and as a building block in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor for certain enzymes, such as janus kinase 1, by binding to the active site and preventing substrate access.
Receptor Binding: It can also bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
1-Benzyl-4-methylpiperidin-3-one: A precursor in the synthesis of 1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride.
Tofacitinib: A related compound used as a janus kinase inhibitor for treating rheumatoid arthritis.
N-Benzylpiperidine: Another piperidine derivative with similar structural features but different pharmacological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a selective inhibitor for certain enzymes makes it valuable in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
1-benzyl-4,6-dimethylpiperidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-11-8-12(2)16(10-14(11)15)9-13-6-4-3-5-7-13;;/h3-7,11-12,14H,8-10,15H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVUARHMFQGSCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(CC1N)CC2=CC=CC=C2)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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